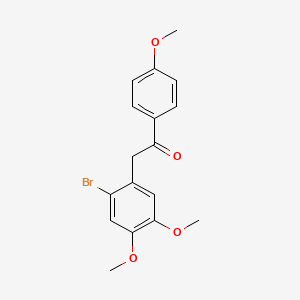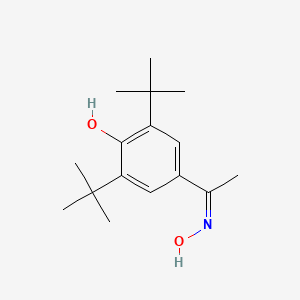
2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone
Übersicht
Beschreibung
2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone, also known as 2C-B-4, is a synthetic psychedelic phenethylamine that belongs to the 2C family of compounds. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-B-4 has gained popularity in recent years due to its unique effects and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Activation of this receptor is thought to be responsible for the psychedelic effects of this compound, including altered perception, mood, and thought patterns.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other psychedelics. It is known to cause changes in perception, mood, and thought patterns. Users may experience altered visual and auditory perception, changes in mood and emotions, and altered sense of time. Additionally, it has been shown to have analgesic properties, which may make it a potential alternative to traditional pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone in lab experiments is its relatively simple synthesis process. It can be easily produced in a laboratory setting, making it a convenient compound for research. Additionally, its unique effects and potential therapeutic applications make it an interesting subject for scientific study.
However, there are also limitations to using this compound in lab experiments. Its psychedelic effects may make it difficult to accurately measure and control variables in a laboratory setting. Additionally, there is limited research on the long-term effects of this compound, which may make it difficult to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone. One area of interest is its potential therapeutic applications for mood disorders and pain management. Additionally, further research is needed to fully understand its mechanism of action and long-term effects. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a promising candidate for the treatment of depression, anxiety, and other mood disorders. Additionally, this compound has been shown to have analgesic properties, making it a potential alternative to traditional pain medications.
Eigenschaften
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-20-13-6-4-11(5-7-13)15(19)8-12-9-16(21-2)17(22-3)10-14(12)18/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMLMLAZBTWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-chlorophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725101.png)
![2-{[1-(2-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3725105.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3725109.png)
![2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B3725112.png)
![2-(4-methyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3725125.png)
![N-cyclohexyl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725127.png)

![2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3725148.png)
![cyclohexyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725155.png)
![2-ethoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725165.png)
![tetrahydro-2-furanylmethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725167.png)
![tetrahydro-2-furanylmethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725173.png)
![5-ethyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3725182.png)
![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725185.png)
